(2E)-4-(3,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one
Overview
Description
(2E)-4-(3,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one is a useful research compound. Its molecular formula is C19H17Cl2NO and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, such as 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, has been achieved through the Vilsmeier–Haack reaction. These compounds exhibit non-planar dihydronaphthalene ring systems and form intermolecular hydrogen bonds, which could be relevant for designing molecules with specific binding properties (Devarajegowda et al., 2011).
Chemical Reactions and Applications
Research has shown the utility of similar dihydronaphthalene derivatives in organic synthesis, such as the one-flask synthesis of methyl arylvinyldiazoacetates, which are crucial for enantioselective C-H functionalization. This process is significant for the synthesis of complex organic molecules with potential applications in drug development and materials science (Manning & Davies, 2007).
Novel Reactions and Derivatives
The synthesis of complex molecules such as 6-methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one from 2-dimethylaminomethyl-6-methoxy-3,4-dihydronaphthalen-1(2H)-one highlights the chemical versatility and potential for generating novel compounds with unique properties. Such reactions can lead to new materials with applications in pharmaceuticals, agrochemicals, and more (Collins et al., 1994).
Antimicrobial and Cytotoxic Activities
Compounds incorporating the dihydronaphthalene structure, similar to the one , have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies provide insights into the potential biomedical applications of such compounds, including their use as lead compounds in the development of new therapeutic agents (Chidananda et al., 2014).
Properties
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO/c1-22(2)11-13-9-16(12-7-8-17(20)18(21)10-12)14-5-3-4-6-15(14)19(13)23/h3-8,10-11,16H,9H2,1-2H3/b13-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLNUOUWSSNILK-ACCUITESSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC(C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC(C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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